4-(3-Iodophenyl)-4-oxobutyric acid
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Overview
Description
4-(3-Iodophenyl)-4-oxobutyric acid is an organic compound characterized by the presence of an iodophenyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the iodination of phenylacetic acid derivatives using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions
Industrial Production Methods
Industrial production of 4-(3-Iodophenyl)-4-oxobutyric acid may involve large-scale iodination processes using continuous flow reactors to ensure efficient and controlled iodination. The subsequent steps to introduce the butyric acid moiety can be optimized for high yield and purity, often involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodophenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Iodophenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Iodophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance the compound’s binding affinity to these targets, while the butyric acid moiety may influence its solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Iodophenyl)-4-oxobutyric acid
- 4-(3-Bromophenyl)-4-oxobutyric acid
- 4-(3-Chlorophenyl)-4-oxobutyric acid
Uniqueness
4-(3-Iodophenyl)-4-oxobutyric acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological properties, making this compound particularly interesting for specific applications.
Properties
IUPAC Name |
4-(3-iodophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTQRXTZHIHSPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645396 |
Source
|
Record name | 4-(3-Iodophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-80-2 |
Source
|
Record name | 4-(3-Iodophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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